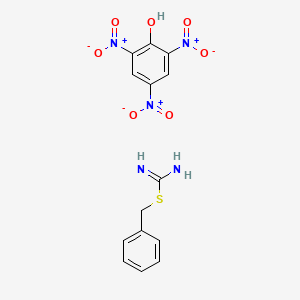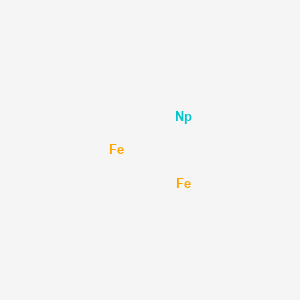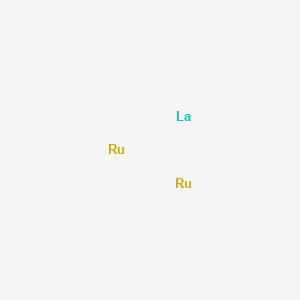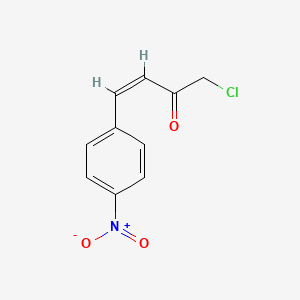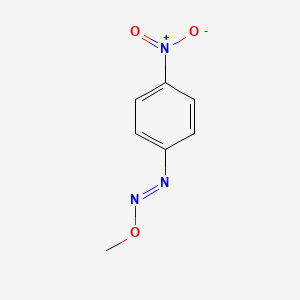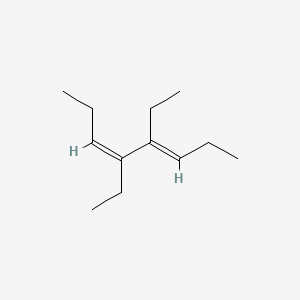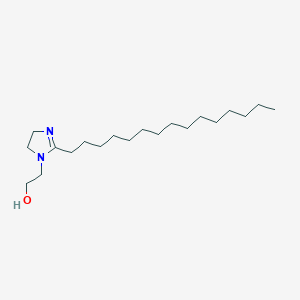
4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol is a chemical compound with the molecular formula C20H40N2O and a molecular weight of 324.54 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is known for its unique structure, which includes a long pentadecyl chain and an ethanol group attached to the imidazole ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of a long-chain alkylamine with glyoxal and ammonia or an ammonium salt under controlled conditions . The reaction proceeds through the formation of an intermediate imidazoline, which is subsequently reduced to yield the desired imidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. Catalysts and optimized reaction conditions are employed to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Applications De Recherche Scientifique
4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the formulation of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The long alkyl chain may enhance the compound’s ability to integrate into lipid membranes, affecting membrane-associated processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Pentadecyl-2-imidazoline-1-ethanol
- 1-(2-Hydroxyethyl)-2-pentadecyl-2-imidazoline
- 2-Dodecyl-4,5-dihydro-1H-imidazole-1-ethanol
Uniqueness
4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol is unique due to its specific structure, which includes a long pentadecyl chain and an ethanol group. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for various applications in research and industry .
Propriétés
Numéro CAS |
21631-87-8 |
|---|---|
Formule moléculaire |
C20H40N2O |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
2-(2-pentadecyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C20H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-21-16-17-22(20)18-19-23/h23H,2-19H2,1H3 |
Clé InChI |
YHBKGPLIVWDELL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=NCCN1CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


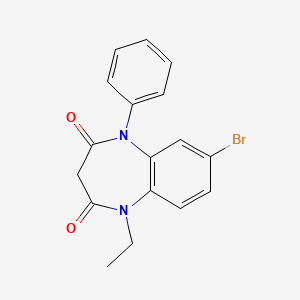
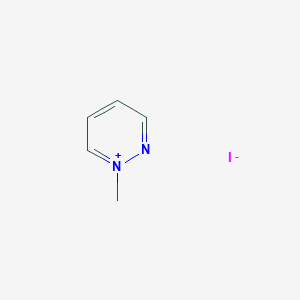

![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
